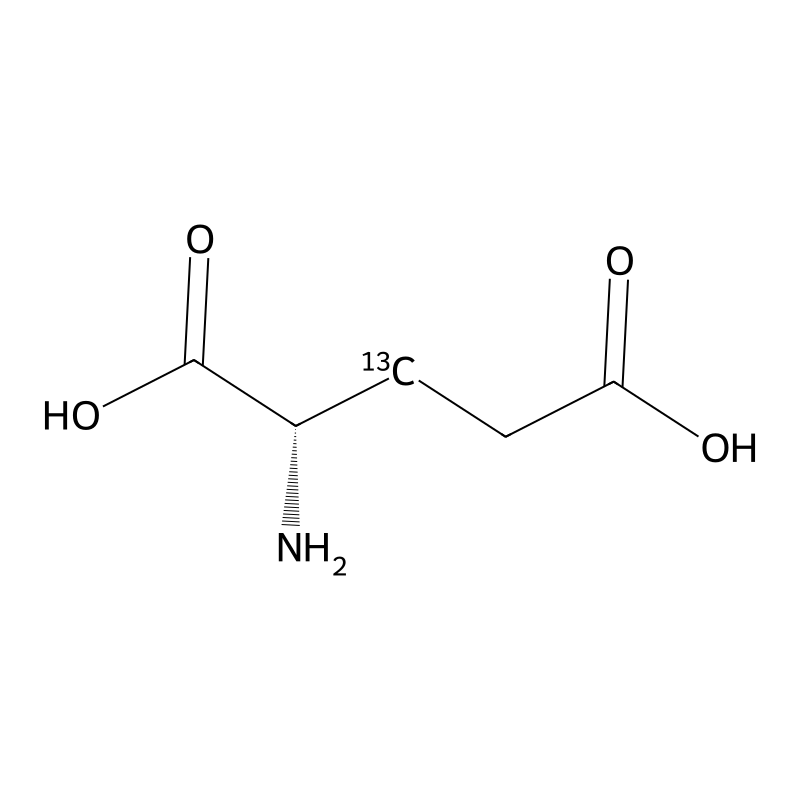

(2S)-2-amino(313C)pentanedioic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Here are some specific research applications of L-Glutamic acid-3-13C:

Metabolic studies:

- Glutamate metabolism: Researchers can use L-Glutamic acid-3-13C to investigate the pathways involved in the synthesis, degradation, and interconversion of L-glutamic acid in cells and tissues. This information is crucial for understanding various physiological processes, including neurotransmission, energy metabolism, and cell proliferation .

- Glutamine synthesis: L-Glutamic acid serves as a precursor for the synthesis of another important amino acid, glutamine. By using L-Glutamic acid-3-13C, researchers can track the conversion of L-glutamic acid to glutamine and gain insights into the regulation of this process in different organs and under various conditions .

Drug discovery and development:

- Mechanism of action studies: L-Glutamic acid-3-13C can be used to study the mechanism of action of drugs that target L-glutamate receptors or enzymes involved in L-glutamate metabolism. By tracing the labeled carbon atom, researchers can determine how the drug affects the flow of L-glutamic acid through different metabolic pathways .

- Safety and efficacy studies: L-Glutamic acid-3-13C can be used to evaluate the absorption, distribution, metabolism, and excretion (ADME) of new drugs. This information is essential for assessing the safety and efficacy of potential drug candidates .

Cellular and molecular biology:

- Protein synthesis: L-Glutamic acid is one of the 20 building blocks of proteins. L-Glutamic acid-3-13C can be used to study the incorporation of this amino acid into newly synthesized proteins and investigate the dynamics of protein synthesis in living cells .

- Cellular signaling: L-Glutamic acid plays a crucial role in various cellular signaling pathways. L-Glutamic acid-3-13C can be used to track the involvement of L-glutamic acid in these pathways, providing valuable information about cell communication and regulation .

(2S)-2-amino(313C)pentanedioic acid, also known as N-(4-aminobenzoyl)-L-glutamic acid, is a derivative of glutamic acid, an important amino acid in biochemistry. The compound features a pentanedioic acid structure with an amino group at the second carbon and a carboxyl group at both ends, making it a dicarboxylic amino acid. Its molecular formula is C12H14N2O5, and it has a molecular weight of 266.25 g/mol. The compound's structure can be represented by the SMILES notation: Nc1ccc(cc1)C(=O)N[C@@H](CCC(=O)O)C(=O)O and its InChI is InChI=1S/C12H14N2O5/c13-8-3-1-7(2-4-8)11(17)14-9(12(18)19)5-6-10(15)16/h1-4,9H,5-6,13H2,(H,14,17)(H,15,16)(H,18,19)/t9-/m0/s1 .

- Peptide Bond Formation: This compound can react with other amino acids to form peptide bonds through a condensation reaction where water is released .

- Acid-Base Reactions: The carboxyl groups can donate protons (acting as acids), while the amino group can accept protons (acting as a base), allowing it to function as a zwitterion at physiological pH .

- Decarboxylation: Under certain conditions, the carboxyl groups may lose carbon dioxide (CO₂), leading to the formation of amines or other derivatives .

(2S)-2-amino(313C)pentanedioic acid exhibits significant biological activity:

- Neurotransmitter Precursor: It serves as a precursor for neurotransmitters such as gamma-aminobutyric acid (GABA), which plays a crucial role in inhibitory neurotransmission in the central nervous system .

- Role in Metabolism: This compound is involved in metabolic pathways that regulate nitrogen metabolism and energy production in cells .

Several synthesis methods for (2S)-2-amino(313C)pentanedioic acid have been reported:

- Enzymatic Synthesis: Utilizing specific enzymes to catalyze the reaction between simpler substrates to form this compound under mild conditions .

- Chemical Synthesis: Traditional organic synthesis methods may involve the coupling of glutamic acid with 4-aminobenzoic acid through amide bond formation .

The applications of (2S)-2-amino(313C)pentanedioic acid are diverse:

- Pharmaceuticals: It is utilized in the development of drugs targeting neurological disorders due to its role as a neurotransmitter precursor .

- Biochemical Research: This compound serves as a valuable tool in studying amino acid metabolism and protein synthesis mechanisms .

Several compounds share structural similarities with (2S)-2-amino(313C)pentanedioic acid. Here are some notable examples:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| L-glutamic Acid | Contains similar pentanedioic structure | Primary role as an excitatory neurotransmitter |

| N-(4-Aminobenzoyl)-L-glutamic Acid | Similar backbone with additional benzoyl group | Enhanced solubility and biological activity |

| L-aspartic Acid | Similar dicarboxylic structure | Plays a role in protein synthesis and metabolism |

| 4-Aminobenzoic Acid | Contains an amino group on benzene | Used as a local anesthetic and in dye production |

The uniqueness of (2S)-2-amino(313C)pentanedioic acid lies in its specific configuration and biological roles that differentiate it from these similar compounds. Its involvement in neurotransmitter synthesis sets it apart from other amino acids that do not share this function.

Glutamatergic Synaptic Transmission Studies

Glutamatergic synapses represent the predominant excitatory connections in the mammalian central nervous system, accounting for approximately 80-90% of all synapses [46]. Research utilizing (2S)-2-amino(313C)pentanedioic acid has revealed fundamental mechanisms underlying glutamate release and synaptic transmission dynamics [9] [10]. Studies demonstrate that glutamate serves as the primary excitatory neurotransmitter, mediating fast synaptic transmission through activation of ionotropic receptors [11] [12].

The compound enables researchers to track vesicular glutamate release with unprecedented precision, as glutamate crosses vesicular membranes via vesicular glutamate transporters [9]. Carbon-13 labeling studies have shown that glutamate release follows calcium-dependent mechanisms, with synaptic vesicles containing approximately 5000 glutamate molecules released instantaneously upon action potential arrival [11]. The time course of glutamate concentration in synaptic clefts has been measured using this labeled compound, revealing rapid clearance primarily through diffusion rather than enzymatic degradation [11].

| Parameter | Measurement | Reference |

|---|---|---|

| Synaptic glutamate concentration peak | ~1 millimolar | [23] |

| Glutamate clearance mechanism | Diffusion-mediated | [11] |

| Vesicular glutamate content | ~5000 molecules | [11] |

| Synaptic response duration | 1-100 milliseconds | [11] |

Investigations using carbon-13 labeled glutamate have demonstrated that glutamatergic transmission exhibits remarkable spatial specificity despite high synaptic density [13]. The labeled compound has been instrumental in showing that approximately one glutamatergic synapse exists per cubic micrometer of brain tissue [13]. Research findings indicate that glutamate receptors achieve spatial specificity through precise localization and rapid kinetics, preventing significant crosstalk between adjacent synapses [13].

N-Methyl-D-Aspartate Receptor-Mediated Neuronal Activation Research

N-methyl-D-aspartate receptors function as voltage-dependent, calcium-permeable ionotropic glutamate receptors requiring simultaneous binding of glutamate and glycine for activation [17] [19]. Studies employing (2S)-2-amino(313C)pentanedioic acid have elucidated the unique properties distinguishing N-methyl-D-aspartate receptors from other glutamate receptor subtypes [23]. These receptors exhibit characteristic magnesium blockade at resting membrane potentials, which is relieved upon postsynaptic depolarization [17].

Research utilizing carbon-13 labeled glutamate has revealed that N-methyl-D-aspartate receptor activation requires glutamate concentrations in the micromolar range and demonstrates slow activation kinetics compared to other ionotropic glutamate receptors [19] [20]. The receptors show prolonged channel open times, with calcium influx continuing for tens to hundreds of milliseconds after glutamate removal [23]. Carbon-13 tracing studies have demonstrated that N-methyl-D-aspartate receptor-mediated calcium influx triggers downstream signaling cascades essential for synaptic plasticity [21].

Investigations have shown that N-methyl-D-aspartate receptors exist as heterotetrameric complexes composed primarily of GluN1 and GluN2 subunits [19] [23]. Different subunit compositions confer distinct functional properties, with GluN2A-containing receptors showing faster kinetics than GluN2B-containing receptors [23]. Studies using labeled glutamate have revealed that receptor subunit composition changes during development, with GluN2B predominating in young animals and GluN2A expression increasing with maturation [21].

| Receptor Property | Characteristic | Research Finding |

|---|---|---|

| Calcium permeability | High | Essential for plasticity mechanisms [21] |

| Magnesium sensitivity | Voltage-dependent blockade | Removed by depolarization [17] |

| Activation kinetics | Slow (4-9 ms rise time) | Voltage-independent [55] |

| Decay kinetics | Biexponential | Voltage-dependent time constants [55] |

Metabotropic Glutamate Receptor Signaling Investigation

Metabotropic glutamate receptors represent G-protein-coupled receptors that modulate synaptic transmission through intracellular signaling cascades rather than direct ion channel gating [24] [25]. Research employing (2S)-2-amino(313C)pentanedioic acid has identified eight metabotropic glutamate receptor subtypes organized into three functional groups based on sequence homology and signaling pathways [24] [30].

Group I metabotropic glutamate receptors, including subtypes 1 and 5, couple to Gq proteins and activate phospholipase C, leading to inositol trisphosphate formation and calcium release from intracellular stores [24] [28]. Carbon-13 labeling studies have demonstrated that these receptors also facilitate L-type voltage-dependent calcium channel activation, contributing to sustained calcium elevation [28]. Research findings indicate that Group I receptor activation produces calcium oscillations in neurons, with oscillation frequency dependent on agonist concentration [26].

Group II metabotropic glutamate receptors (subtypes 2 and 3) and Group III receptors (subtypes 4, 6, 7, and 8) couple to Gi/Go proteins, resulting in adenylyl cyclase inhibition and activation of potassium channels [24] [30]. Studies using labeled glutamate have shown that these receptors predominantly localize to presynaptic terminals where they function as autoreceptors, modulating neurotransmitter release [24]. Group III receptors demonstrate particularly high affinity for glutamate and effectively reduce synaptic transmission through presynaptic inhibition [30].

Investigations have revealed that metabotropic glutamate receptors exhibit both G-protein-dependent and G-protein-independent signaling mechanisms [31]. Carbon-13 tracing studies have identified Src-family protein tyrosine kinases as components of alternative signaling pathways activated by metabotropic glutamate receptor stimulation [31]. These findings demonstrate the complexity of metabotropic glutamate receptor signaling and their diverse modulatory effects on neuronal excitability [27].

Neuroplasticity and Long-Term Potentiation Mechanisms

Long-term potentiation represents activity-dependent strengthening of synaptic connections lasting hours to days, widely considered a cellular mechanism underlying learning and memory [32] [34]. Research utilizing (2S)-2-amino(313C)pentanedioic acid has revealed that long-term potentiation induction requires N-methyl-D-aspartate receptor activation and subsequent calcium influx into postsynaptic neurons [33] [35].

Carbon-13 labeling studies have demonstrated that long-term potentiation involves coordinated pre- and postsynaptic modifications [32]. The most extensively characterized mechanism involves calcium-dependent activation of calcium/calmodulin-dependent protein kinase II, which undergoes autophosphorylation and translocates to synaptic sites [33]. Research findings indicate that this kinase activation leads to increased alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor phosphorylation and enhanced receptor trafficking to synapses [38].

Investigations have identified multiple phases of long-term potentiation, including early phase expression occurring within minutes and late phase expression requiring protein synthesis [33] [34]. Studies using labeled glutamate have shown that early phase long-term potentiation primarily involves post-translational modifications of existing proteins, while late phase potentiation requires gene transcription and new protein synthesis [37]. The maintenance of long-term potentiation involves structural changes including dendritic spine enlargement and formation of new synaptic connections [32].

| LTP Phase | Duration | Molecular Requirements | Key Mechanisms |

|---|---|---|---|

| Early LTP | Minutes to 1-2 hours | Existing proteins | Kinase activation, receptor trafficking [38] |

| Late LTP | Hours to days | New protein synthesis | Gene transcription, structural changes [37] |

| Maintenance | Days to weeks | Continued protein turnover | Synaptic tagging, structural plasticity [32] |

Research has revealed that long-term potentiation exhibits input specificity, associativity, and cooperativity properties [35] [36]. Carbon-13 tracing studies have demonstrated that potentiation requires coincident pre- and postsynaptic activity, with the degree of potentiation dependent on the magnitude and timing of stimulation [34]. These findings support Hebbian theories of synaptic plasticity where synapses strengthen when pre- and postsynaptic neurons are simultaneously active [35].

Alpha-Amino-3-Hydroxy-5-Methyl-4-Isoxazolepropionic Acid Receptor-Driven Synaptic Strengthening Studies

Alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors mediate the majority of fast excitatory synaptic transmission in the central nervous system and serve as primary effectors of synaptic strength modifications [38] [39]. Research employing (2S)-2-amino(313C)pentanedioic acid has elucidated mechanisms governing receptor trafficking and synaptic localization during plasticity [41] [42].

Studies have identified four alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor subunits (GluA1-4) that assemble into tetrameric complexes with distinct trafficking properties [38]. Carbon-13 labeling investigations have shown that receptors containing GluA1 subunits with long cytoplasmic tails undergo activity-dependent insertion into synapses during long-term potentiation [38]. Conversely, receptors with short cytoplasmic tails undergo constitutive trafficking independent of synaptic activity [42].

Research findings demonstrate that synaptic strengthening involves coordinated receptor trafficking mechanisms including surface diffusion, synaptic capture, and local recycling [39] [45]. Studies using labeled glutamate have revealed that receptors diffuse laterally in postsynaptic membranes before becoming immobilized through interactions with scaffolding proteins [39]. The postsynaptic density organizes receptor clustering through membrane-associated guanylate kinase family proteins that anchor receptors to cytoskeletal elements [39].

Investigations have identified auxiliary proteins that modulate alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor function and trafficking [41] [43]. Transmembrane auxiliary receptor proteins facilitate receptor forward trafficking to synapses and modify channel kinetics [41]. Carbon-13 tracing studies have shown that different auxiliary protein associations create functionally distinct receptor populations with varying synaptic targeting properties [43].

| Receptor Component | Function | Trafficking Role |

|---|---|---|

| GluA1 long tail | Activity-dependent insertion | LTP expression [38] |

| GluA2/3 short tails | Constitutive trafficking | Maintenance [42] |

| Auxiliary proteins | Kinetic modulation | Forward trafficking [41] |

| Scaffolding proteins | Synaptic anchoring | Receptor clustering [39] |

Research has revealed that calcium-permeable alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors lacking GluA2 subunits undergo specific recruitment during certain forms of plasticity [40] [44]. These receptors exhibit higher conductance and inward rectification properties, contributing to enhanced synaptic transmission [42]. Carbon-13 studies have demonstrated that calcium-permeable receptor insertion creates metaplastic states that influence subsequent plasticity induction [44].

Glutamate-Gamma-Aminobutyric Acid Balance in Neural Circuit Research

The balance between glutamate-mediated excitation and gamma-aminobutyric acid-mediated inhibition represents a fundamental organizing principle of neural circuit function [46] [48]. Research utilizing (2S)-2-amino(313C)pentanedioic acid has revealed mechanisms maintaining excitation-inhibition balance across multiple temporal and spatial scales [47] [51].

Carbon-13 labeling studies have demonstrated that glutamate and gamma-aminobutyric acid neurotransmitter systems exhibit direct molecular interactions beyond traditional circuit-level regulation [47]. Investigations have identified a novel glutamate binding site on gamma-aminobutyric acid type A receptors that allosterically potentiates inhibitory responses [47]. This cross-talk mechanism provides rapid homeostatic regulation of excitation-inhibition balance independent of circuit-level feedback [47].

Research findings indicate that excitation-inhibition balance operates through multiple regulatory mechanisms including synaptic scaling, intrinsic excitability adjustments, and inhibitory synaptic plasticity [51]. Studies using labeled glutamate have shown that both excitatory and inhibitory neurons adjust their input-output relationships in response to changes in network activity [51]. These homeostatic mechanisms maintain stable excitation-inhibition ratios despite ongoing synaptic modifications [48].

Investigations have revealed that excitation-inhibition balance exhibits cell-type specificity, with different neuronal populations employing distinct regulatory strategies [51]. Carbon-13 tracing studies have demonstrated that excitatory pyramidal neurons and inhibitory interneurons both maintain excitation-inhibition balance but through different molecular mechanisms [51]. Inhibitory neurons show particularly robust homeostatic responses to perturbations in excitatory drive [48].

| Balance Mechanism | Timescale | Cellular Target | Regulatory Function |

|---|---|---|---|

| Molecular cross-talk | Milliseconds | GABA receptors | Rapid homeostasis [47] |

| Synaptic scaling | Hours-days | Receptor trafficking | Chronic adaptation [51] |

| Intrinsic plasticity | Minutes-hours | Ion channel expression | Excitability control [48] |

| Inhibitory plasticity | Minutes-hours | Inhibitory synapses | Circuit rebalancing [51] |

Research has demonstrated that disruption of excitation-inhibition balance underlies numerous neurological and psychiatric disorders [46] [48]. Carbon-13 studies have shown that imbalanced excitation-inhibition ratios contribute to epilepsy, autism spectrum disorders, and schizophrenia [46]. These findings highlight the critical importance of maintaining proper glutamate-gamma-aminobutyric acid balance for normal brain function [49].

Excitatory Postsynaptic Current Analysis Methodologies

Excitatory postsynaptic current analysis represents the primary electrophysiological approach for quantifying glutamatergic synaptic transmission with high temporal precision [52] [53]. Research employing (2S)-2-amino(313C)pentanedioic acid has advanced methodological approaches for measuring synaptic current properties and underlying mechanisms [54] [56].

Whole-cell patch-clamp recording provides direct measurement of postsynaptic currents under voltage-clamp conditions, enabling precise quantification of synaptic strength and kinetics [53] [58]. Carbon-13 labeling studies have utilized this technique to isolate different components of excitatory postsynaptic currents, including alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor-mediated fast currents and N-methyl-D-aspartate receptor-mediated slow currents [55]. These measurements reveal distinct kinetic properties and voltage dependencies of different glutamate receptor subtypes [55].

Quantal analysis methodologies employ statistical approaches to determine the number and size of vesicular release events contributing to synaptic responses [53] [57]. Studies using labeled glutamate have demonstrated that excitatory postsynaptic currents can be described as integer multiples of miniature postsynaptic current amplitudes, confirming the quantal nature of neurotransmitter release [53]. This analysis provides information about release probability, quantal size, and the number of functional release sites [57].

Research has developed advanced analytical techniques for detecting and characterizing spontaneous miniature postsynaptic currents [54] [58]. Carbon-13 investigations have employed sequential statistical procedures to analyze amplitude distributions of these small, variable events [54]. These methods enable precise determination of quantal parameters and detection of multiple current populations reflecting different receptor subtypes or release mechanisms [54].

| Analysis Method | Parameter Measured | Information Obtained | Temporal Resolution |

|---|---|---|---|

| Voltage-clamp recording | Current amplitude/kinetics | Receptor properties | Microseconds [55] |

| Quantal analysis | Release statistics | Vesicle number/probability | Single events [53] |

| Miniature current analysis | Amplitude distributions | Receptor populations | Milliseconds [54] |

| Paired recordings | Synaptic connectivity | Release mechanisms | Single synapses [53] |

Investigations have employed paired pre- and postsynaptic recordings to study synaptic transmission at identified connections [53]. These studies using carbon-13 labeled glutamate have provided direct measurements of release probability and synaptic efficacy at individual synapses [53]. Findings demonstrate that different synapses exhibit widely varying release properties, contributing to the diversity of synaptic strength across neural circuits [57].